

A Comprehensive Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5,5-Trimethylhexanoyl chloride*

Cat. No.: B1295747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **3,5,5-trimethylhexanoyl chloride**, a key chemical intermediate. It covers its fundamental physicochemical properties, synthesis protocols, and primary reactivity, offering valuable insights for its application in research and development.

Core Properties

3,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is a branched-chain acyl chloride.^{[1][2]} Its structure, featuring methyl groups at the 3 and 5 positions, imparts significant steric hindrance around the reactive acyl chloride group. This steric bulk influences its reaction kinetics, often resulting in more controlled and selective reactions compared to its linear counterparts.^[3]

Table 1: Physicochemical Data of **3,5,5-Trimethylhexanoyl Chloride**

Property	Value
Molecular Formula	C ₉ H ₁₇ ClO ^{[4][5][6]}
Molecular Weight	176.68 g/mol ^{[4][5][6]}
CAS Number	36727-29-4 ^{[2][5][6]}
Appearance	Liquid ^{[4][7]}
Boiling Point	188-190 °C ^{[1][2]}
Density	0.93 g/mL at 25 °C ^{[1][2]}
Refractive Index	n _{20/D} 1.436 ^{[1][2]}

Experimental Protocols: Synthesis

The most prevalent method for synthesizing **3,5,5-trimethylhexanoyl chloride** is the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.^{[1][3]} Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation.^{[1][3]}

Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride

Objective: To synthesize **3,5,5-trimethylhexanoyl chloride** from 3,5,5-trimethylhexanoic acid.

Materials:

- 3,5,5-Trimethylhexanoic acid
- Thionyl chloride (SOCl₂)
- Reaction vessel with reflux condenser and gas trap
- Distillation apparatus

Procedure:

- In a reaction vessel, combine 3,5,5-trimethylhexanoic acid with an excess of thionyl chloride.

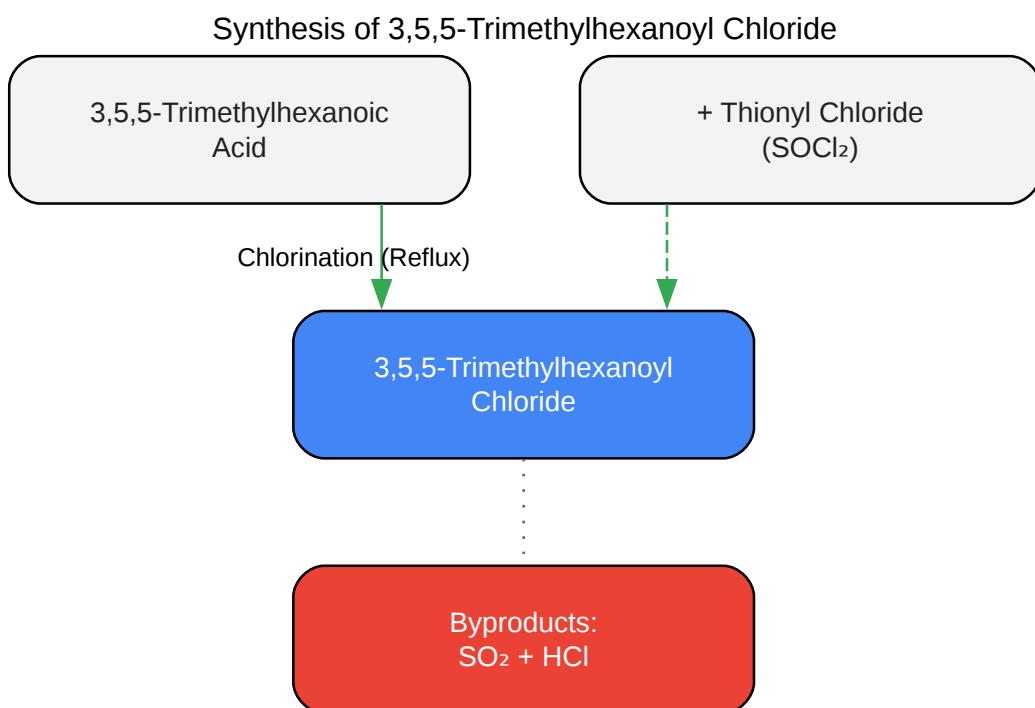
- Heat the mixture to reflux. The reaction produces sulfur dioxide (SO_2) and hydrogen chloride (HCl) as byproducts, which should be neutralized in a gas trap.[3]
- Monitor the reaction progress until the evolution of gas ceases, indicating the completion of the reaction.
- After the reaction is complete, remove the excess thionyl chloride, typically by distillation.
- The crude **3,5,5-trimethylhexanoyl chloride** can then be purified by fractional distillation under reduced pressure.

Reaction Scheme: $(\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow (\text{CH}_3)_3\text{CCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl}$ [3]

An alternative, though less common, approach involves the use of phosphorus chlorides such as PCl_3 or PCl_5 .[3]

Chemical Reactivity and Applications

The primary reactivity of **3,5,5-trimethylhexanoyl chloride** is characterized by nucleophilic acyl substitution at the electrophilic carbonyl carbon.[3][7] This reactivity allows for the synthesis of a variety of derivatives.


Key Reactions:

- Hydrolysis: Reacts with water to yield 3,5,5-trimethylhexanoic acid.[3]
- Alcoholysis: Forms esters upon reaction with alcohols.[3][7]
- Aminolysis: Reacts with amines to produce the corresponding amides.[3][7]

Due to its reactivity, **3,5,5-trimethylhexanoyl chloride** serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals, crop protection agents, and organic peroxides.[1][8] It is used as a reagent in the synthesis of barbituric acid analogs and as a starting material for α -N-fattyacyl colistin nonapeptide derivatives.[1][9]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthetic route to **3,5,5-trimethylhexanoyl chloride**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **3,5,5-Trimethylhexanoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]
- 2. 3,5,5-Trimethylhexanoyl chloride 98 36727-29-4 [sigmaaldrich.com]

- 3. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]
- 4. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | CAS 36727-29-4 [matrix-fine-chemicals.com]
- 7. CAS 36727-29-4: 3,5,5-Trimethylhexanoyl chloride [cymitquimica.com]
- 8. 3,5,5-trimethylhexanoyl Chloride | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. 3,5,5-Trimethylhexanoyl chloride 98 36727-29-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5,5-Trimethylhexanoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295747#3-5-5-trimethylhexanoyl-chloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com